Product packaging for ent-Florfenicol-d3(Cat. No.:CAS No. 1217619-10-7)

ent-Florfenicol-d3

Cat. No.: B587931
CAS No.: 1217619-10-7
M. Wt: 361.224
InChI Key: AYIRNRDRBQJXIF-QVCCWKKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Florfenicol (B1672845) as a Veterinary Therapeutic Agent and the Research Rationale for ent-Florfenicol-d3

Florfenicol is a broad-spectrum synthetic antibiotic used exclusively in veterinary medicine. nih.govnih.govresearchgate.net It is a derivative of thiamphenicol (B1682257) and an analog of chloramphenicol, and it functions by inhibiting bacterial protein synthesis. nih.govmsdvetmanual.com This mechanism of action makes it effective against a wide range of Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net Florfenicol is commonly used to treat respiratory diseases in cattle and is also utilized in aquaculture to control enteric septicemia in catfish. msdvetmanual.comchemsrc.com Additionally, it has been noted to possess anti-inflammatory properties. nih.govresearchgate.net

The research rationale for This compound , a deuterated form of the enantiomer of florfenicol, stems from the need for a reliable internal standard in analytical and research settings. In analytical chemistry, particularly in quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving precision and accuracy. clearsynth.comkcasbio.com

Here's why this compound is a valuable research tool:

Improved Analytical Accuracy: As a deuterated internal standard, this compound has a slightly higher mass than its non-labeled counterpart. This mass difference allows it to be easily distinguished in a mass spectrometer, while its chemical and physical properties remain nearly identical. clearsynth.com This allows it to co-elute with the analyte of interest and helps to normalize for variations during sample extraction and analysis, thereby correcting for matrix effects and improving the reliability of quantitative data. kcasbio.commdpi.com

Metabolism and Pharmacokinetic Studies: The use of this compound can aid in detailed studies of florfenicol's metabolism and pharmacokinetics. smolecule.com By administering the labeled compound, researchers can more accurately trace its transformation and excretion from an organism.

Enantiomeric Separation Studies: Florfenicol has chiral centers, meaning it exists as enantiomers (mirror-image isomers). Research has been conducted to separate and quantify these enantiomers. researchgate.netgoogle.com The availability of an isotopically labeled enantiomer like this compound is crucial for developing and validating such chiral separation methods. researchgate.net

Scope and Research Objectives for the Academic Investigation of this compound

The primary scope of academic investigation into this compound is centered on its application as an analytical tool to enhance the precision and accuracy of florfenicol-related research. The key research objectives include:

Development and Validation of Analytical Methods: A significant objective is to develop and validate robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of florfenicol and its metabolites in various biological and environmental samples. chemsrc.comnih.govresearchgate.net The use of this compound as an internal standard is a critical component of these methods to ensure their reliability. nih.gov

Pharmacokinetic and Residue Analysis: Research aims to utilize these validated methods to conduct detailed pharmacokinetic studies of florfenicol in different animal species. agriculturejournals.cz This includes investigating the depletion of florfenicol residues in tissues to ensure food safety. researchgate.net

Enantiomer-Specific Analysis: A further objective is to investigate the stereochemistry of florfenicol. This involves developing methods for the enantiomeric separation of florfenicol to accurately determine the content of each optical isomer in pharmaceutical products and biological samples. researchgate.netgoogle.comcqvip.com this compound serves as an essential reference material in these chiral analyses.

Metabolite Identification and Quantification: Research focuses on identifying and quantifying the metabolites of florfenicol, such as florfenicol amine. nih.govcmes.org The use of a stable isotope-labeled internal standard is crucial for the accurate measurement of these metabolites.

Properties

CAS No.

1217619-10-7

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

361.224

IUPAC Name

2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D

InChI Key

AYIRNRDRBQJXIF-QVCCWKKGSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Synonyms

2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3; 

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for Ent Florfenicol D3

Enantioselective Synthetic Approaches for Chiral Florfenicol (B1672845) Derivatives

The synthesis of ent-florfenicol, the L-threo isomer, requires precise stereochemical control to obtain the desired (1S,2R) configuration, the mirror image of the biologically active D-threo florfenicol. A key chiral precursor for this synthesis is L-threo-4-methylsulfonylphenylserine or its derivatives. researchgate.netresearchgate.net Chemo-enzymatic methods have proven to be highly effective in producing these chiral building blocks with high optical purity.

One successful approach involves the use of L-threonine aldolase (B8822740) (LTA), a promising biocatalyst that facilitates the one-step synthesis of L-threo-4-methylsulfonylphenylserine from 4-methylsulphonyl benzaldehyde (B42025) and glycine (B1666218) under mild conditions. researchgate.netresearchgate.net However, the inherent moderate Cβ-stereoselectivity of wild-type LTA has been a challenge for industrial applications. To overcome this, protein engineering techniques, such as combinatorial active-site saturation tests (CAST) and sequence conservatism analysis, have been employed to enhance the Cβ-stereoselectivity of LTA. For instance, a mutant of L-threonine aldolase from Actinocorallia herbida (AhLTA) was developed with improved stereoselectivity for the synthesis of L-threo-4-methylsulfonylphenylserine. researchgate.net

Another strategy involves the rational design of L-threonine transaldolase (LTTA). Researchers have successfully engineered Burkholderia diffusa L-threonine transaldolase to enhance the production of L-threo-p-methylsulfonylphenylserine with high diastereoselectivity. bloomtechz.comgoogle.com

Once the chiral intermediate, L-threo-4-methylsulfonylphenylserine, is obtained, it can be esterified to produce L-threo-4-methylsulfonylphenylserine ethyl ester. researchgate.netgoogle.com This ester can then be subjected to a series of chemical transformations, analogous to the final steps in the synthesis of florfenicol, to yield ent-florfenicol. These steps typically involve reduction of the carboxylic acid or ester to an alcohol, followed by fluorination and acylation.

Deuteration Methodologies for Targeted Isotopic Enrichment

The "d3" designation in ent-Florfenicol-d3 indicates the presence of three deuterium (B1214612) atoms. Commercially available florfenicol-d3 (B3026104) is typically labeled on the methyl group of the methylsulfonyl moiety. researchgate.netosaka-u.ac.jp The synthesis of this compound therefore requires the incorporation of a trideuteromethyl group. This is achieved by using a deuterated methylating agent during the synthesis of the 4-(methylsulfonyl)phenyl precursor.

Several deuterated methylating agents are available for this purpose, with iodomethane-d3 (B117434) (CD₃I) and methyl-d3 p-toluenesulfonate (CD₃OTs) being common choices. vulcanchem.comexsyncorp.com

The synthesis of iodomethane-d3 can be accomplished through various methods. One common laboratory-scale preparation involves the reaction of deuterated methanol (B129727) (CD₃OH) with red phosphorus and iodine. exsyncorp.com An alternative route involves the reaction of deuterated methanol with trimethylsilyl (B98337) iodide (TMSI). bloomtechz.com

Methyl-d3 p-toluenesulfonate is another effective deuterated methylating agent. It is typically prepared by reacting deuterated methanol with p-toluenesulfonyl chloride in the presence of a base. google.comvulcanchem.com

To synthesize the deuterated precursor for this compound, a suitable starting material, such as 4-mercaptophenylacetic acid, can be methylated with a deuterated methylating agent like iodomethane-d3. osaka-u.ac.jpuni-saarland.de The resulting 4-(methyl-d3-thio)phenylacetic acid can then be oxidized to the corresponding sulfone and further processed to generate the deuterated 4-(methyl-d3-sulfonyl)phenyl building block required for the synthesis of this compound.

Analytical Confirmation of Structural Integrity and Isotopic Purity in Deuterated Florfenicol Analogues

The structural integrity and isotopic purity of the final this compound product must be rigorously confirmed using a combination of analytical techniques. These methods are essential to verify that the correct molecule has been synthesized and that the deuterium incorporation is at the desired level. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for determining the extent and location of isotopic labeling.

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule, further confirming its structure.

¹⁹F NMR (Fluorine-19 NMR): As florfenicol contains a fluorine atom, ¹⁹F NMR is a highly sensitive technique to confirm the presence and chemical environment of the fluorine atom in the final product. researchgate.netepfl.chmagritek.com

Quantitative NMR (qNMR): qNMR is a precise method for determining the isotopic purity of deuterated compounds. cymitquimica.comfu-berlin.demdpi.com By comparing the integrals of the residual proton signals in the deuterated position to the integrals of other non-deuterated protons in the molecule, a quantitative measure of the deuterium incorporation can be obtained. A combination of ¹H and ²H NMR can provide an even more accurate determination of isotopic abundance. cymitquimica.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum should correspond to the mass of the deuterated molecule. lgcstandards.com The isotopic distribution of the molecular ion cluster can also be used to assess the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which further confirms the elemental composition of the synthesized molecule. rsc.org

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) would be expected to be similar to that of unlabeled florfenicol, but with a mass shift for fragments containing the deuterated methylsulfonyl group. mdpi.comlibretexts.org

A certificate of analysis for a commercial sample of Florfenicol-d3 provides an example of the typical analytical data used for confirmation. lgcstandards.com

Analytical Technique Purpose Typical Findings for Florfenicol-d3
¹H NMR Structural confirmation and localization of deuteriumConforms to the expected structure, with a significant reduction or absence of the methylsulfonyl proton signal. lgcstandards.com
¹⁹F NMR Confirmation of the fluorine atom's presence and environmentA single peak confirming the C-F bond. lgcstandards.com
Mass Spectrometry (MS) Molecular weight determination and isotopic purity assessmentMolecular ion peak corresponding to the deuterated mass (C₁₂H₁₁D₃Cl₂FNO₄S). lgcstandards.com
Elemental Analysis Confirmation of elemental compositionFound percentages of C, H, and N are in close agreement with the calculated values for the deuterated formula. lgcstandards.com
Isotopic Purity (by MS) Quantification of deuterium incorporationTypically >98% d₃. lgcstandards.com
Chemical Purity (by HPLC) Assessment of overall purityGenerally >98%. lgcstandards.com

This rigorous analytical characterization ensures that the synthesized this compound is suitable for its intended use as a high-purity internal standard in quantitative analytical studies.

Advanced Bioanalytical Methodologies Utilizing Ent Florfenicol D3

Role of ent-Florfenicol-d3 as an Internal Standard in High-Resolution Mass Spectrometry-Based Assays

In quantitative bioanalysis, an ideal internal standard (IS) should exhibit physicochemical properties as close as possible to the analyte of interest to effectively compensate for variations in sample preparation, chromatographic separation, and detection. nih.gov this compound is the deuterium-labeled form of florfenicol (B1672845), designed for use as an internal standard in mass spectrometry (MS)-based assays. caymanchem.commedchemexpress.com The key to its function lies in the incorporation of stable heavy isotopes of hydrogen (deuterium). medchemexpress.commedchemexpress.com

This isotopic labeling minimally alters the chemical properties of the molecule, meaning this compound co-elutes with and exhibits similar ionization efficiency to the unlabeled florfenicol during Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govtandfonline.com However, it is distinguishable by the mass spectrometer due to its higher mass-to-charge ratio (m/z). nih.gov By adding a known quantity of this compound to each sample at an early stage of preparation, any loss of analyte during extraction, or fluctuations in instrument response (e.g., ion suppression or enhancement), will affect both the analyte and the internal standard proportionally. nih.govpagepressjournals.org The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a more accurate and precise measurement than external standard methods. chinesestandard.net This is particularly crucial in high-resolution mass spectrometry, where precision is paramount.

Development and Validation of Quantitative Analytical Methods for Florfenicol and its Metabolites in Diverse Biological Matrices

The use of this compound has been integral to the development of robust methods for quantifying florfenicol and its primary metabolite, florfenicol amine, in a variety of biological samples, including bull serum and seminal plasma, bovine kidney, liver, and muscle, and fish tissue. nih.govnih.govresearchgate.net

LC-MS/MS is the predominant technique for the analysis of florfenicol residues, offering high sensitivity and selectivity. researchgate.netfrontiersin.org Numerous validated methods employ this compound or its metabolite equivalent (tri-deuterated florfenicol amine, FFA-D3) as internal standards. nih.govpagepressjournals.orgnih.gov

One such method details the simultaneous quantification of florfenicol and florfenicol amine in bull serum and seminal plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.govnih.gov In this approach, florfenicol-d3 (B3026104) was used as the internal standard for the analysis, which featured a rapid 3.5-minute chromatographic run. nih.gov The method demonstrated excellent linearity (R² > 0.99) and precision, with coefficients of variation consistently below 15%. nih.govnih.gov A key aspect of this method was the use of different ionization modes for the analytes within the same run: negative electrospray ionization (ESI-) for florfenicol and florfenicol-d3, and positive electrospray ionization (ESI+) for florfenicol amine. nih.gov

The table below summarizes the optimized mass spectrometer parameters for a typical LC-MS/MS analysis of florfenicol and its metabolite using florfenicol-d3 as an internal standard. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Florfenicol 356.00336.00503012
356.00185.00503022
Florfenicol-d3 359.00339.00503012
359.00185.00503022
Florfenicol Amine 248.10231.10502010
248.10152.15502020
Data sourced from a study on florfenicol quantification in bull serum and seminal plasma. nih.gov

Another validated LC-MS/MS method for determining total florfenicol residues (as florfenicol amine) in bovine, equine, and porcine tissues utilized tri-deuterated florfenicol amine (FFA-D3) as the internal standard. nih.gov This method achieved a limit of detection of 33 ng/g and demonstrated that method bias was generally under 15%. nih.gov

While less common than LC-MS/MS for these analytes, GC-MS methods have also been developed for the determination of florfenicol and its metabolites. researchgate.netresearchgate.net These methods typically require a derivatization step to increase the volatility of the target compounds for gas chromatography. researchgate.netresearchgate.net

A sensitive and reliable GC-MS method was established for detecting florfenicol and florfenicol amine in salmon trout tissue. researchgate.net The process involved extraction, cleanup, and derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) before injection into the GC-MS system. researchgate.net While this particular study used thiamphenicol (B1682257) as the internal standard, the use of a deuterated standard like this compound is considered ideal for such methods to accurately correct for any variability during the extensive sample preparation and derivatization steps. caymanchem.comresearchgate.net The method was validated according to EU Commission Decision 2002/657/EC, demonstrating mean recoveries between 84% and 101%. researchgate.net

The table below shows typical GC-MS conditions for the analysis of derivatized florfenicol.

GC-MS ParameterSetting
Column HP-5MS (30 m x 0.25 mm I.D., 0.25-μm film)
Injector Temperature 250°C
Oven Program 100°C (hold 1 min), ramp to 250°C at 25°C/min, ramp to 290°C at 10°C/min (hold 3 min)
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Data adapted from a study on florfenicol residue detection in salmon trout. researchgate.net

Effective sample preparation is critical for removing interfering substances from the biological matrix, which can otherwise suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. researchgate.netmdpi.com The use of an isotopically labeled internal standard like this compound is a primary strategy to mitigate and correct for these effects. nih.gov

Various sample preparation techniques are employed depending on the complexity of the matrix:

Protein Precipitation (PPT): For matrices like serum and plasma, a simple and rapid protein precipitation with a solvent like acetonitrile (B52724) is often sufficient. nih.gov This method involves adding the solvent to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analyte and internal standard. nih.gov

Solid-Phase Extraction (SPE): For more complex tissue matrices (e.g., liver, kidney, muscle), a more rigorous cleanup is necessary. nih.govsrce.hr This can involve initial extraction with a solvent like ethyl acetate (B1210297), followed by SPE. tandfonline.comresearchgate.net SPE cartridges, such as mixed-mode strong cation-exchange or Oasis HLB, are used to selectively retain and then elute the analytes, providing a much cleaner extract for analysis. nih.govresearchgate.net Some methods for total florfenicol analysis in tissues also require an acid hydrolysis step to release conjugated metabolites before extraction. nih.gov

Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate and subsequent cleanup with n-hexane to remove lipids is another common approach, particularly for tissue samples. tandfonline.comresearchgate.net

Studies specifically investigating matrix effects have shown that even with cleanup, significant signal suppression or enhancement can occur. researchgate.netrsc.org For instance, strong signal enhancement for florfenicol was observed in swine muscle extracts. researchgate.net These studies underscore the necessity of using a matched, stable isotope-labeled internal standard like this compound, as it is affected by the matrix in the same way as the target analyte, thereby ensuring accurate quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Application in Bioanalytical Method Validation Guidelines for Veterinary Pharmaceutical Analysis

The development of analytical methods for veterinary drugs must adhere to strict validation guidelines set by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.orgmdpi.com These guidelines, including EMA's ICH M10 and the EU's Commission Decision 2002/657/EC, ensure that the methods are reliable, reproducible, and fit for purpose, which is essential for national chemical residue monitoring programs. nih.govnih.gov

The use of this compound is instrumental in meeting these validation requirements. Validation parameters that are critically supported by the use of a proper internal standard include:

Accuracy: The ability of the method to measure the true value. By correcting for sample loss and matrix effects, this compound ensures the calculated concentration is accurate. Validated methods report accuracy (as bias or recovery) well within the typical acceptance criteria of ±15%. nih.govnih.gov

Precision: The degree of agreement among individual measurements. The internal standard corrects for random variations during sample handling and analysis, leading to low coefficients of variation (CV%), typically required to be below 15%. nih.govnih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. The use of an internal standard helps establish a reliable linear relationship over a defined concentration range. nih.govnih.gov

Recovery and Matrix Effect: The internal standard allows for the precise assessment and correction of analyte recovery during extraction and the impact of matrix effects. nih.govnih.gov Methods validated using florfenicol-d3 have demonstrated satisfactory and consistent outcomes for these parameters across different biological matrices. nih.govnih.gov

By incorporating this compound, analytical laboratories can develop and validate highly robust and defensible quantitative methods that meet the stringent requirements for veterinary pharmaceutical analysis and food safety monitoring. nih.govresearchgate.net

Pharmacokinetic and Metabolic Investigations Employing Ent Florfenicol D3 in Non Human Biological Systems

Elucidation of Pharmacokinetic Disposition and Metabolic Fate in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of florfenicol (B1672845) is critical for its effective use in veterinary medicine. Ent-Florfenicol-d3 is instrumental in these studies, providing the analytical precision required to characterize the drug's disposition and metabolic pathways in various animal species.

In vivo pharmacokinetic studies are essential to determine how an animal's body processes a drug. In such studies involving florfenicol, this compound is frequently used as an internal standard to achieve precise and reproducible measurements of the parent drug's concentration in plasma, tissues, and excreta over time. frontiersin.orgnih.gov

The pharmacokinetic profile of florfenicol has been extensively studied across a range of species. For instance, in male veal calves, intravenous administration showed a median elimination half-life of 222.8 minutes and an apparent volume of distribution of 0.907 L/kg. nih.gov Studies in pigs described a two-compartment model following intravenous administration, with a volume of distribution at a steady state of 1.2 L/kg. nih.govresearchgate.net Research in donkeys following oral administration revealed an elimination half-life of 5.92 hours for florfenicol. frontiersin.orgfrontiersin.orgfrontiersin.org In aquaculture, the pharmacokinetics of florfenicol and its primary metabolite were investigated in Korean catfish, showing a high oral bioavailability of 92.61%. nih.gov These studies, while focused on the non-deuterated parent compound, often rely on the use of deuterated standards like this compound for accurate quantification, forming the basis of our understanding of the drug's behavior. frontiersin.orgnih.gov

Interactive Table: Selected Pharmacokinetic Parameters of Florfenicol in Various Species

SpeciesAdministration RouteCmax (μg/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
DonkeysOral0.13 ± 0.020.68 ± 0.095.92 ± 3.25- frontiersin.org
PigsIntramuscular4.00-13.88122.7 nih.gov
PigsOral8.11-16.53112.9 nih.gov
Korean CatfishOral9.59 ± 0.36815.69 ± 2.5992.61 ± 10.1 nih.gov
DogsIntramuscular3.05 ± 0.431.50 ± 0.35-44.70 ± 6.75 researchgate.net
Veal CalvesIntravenous--3.71- nih.gov

Stable isotope labeling is a powerful technique for identifying drug metabolites in complex biological samples. researchgate.netmdpi.com When both the parent drug (florfenicol) and its stable isotope-labeled counterpart (this compound) are administered or analyzed, metabolites can be readily identified by searching for paired mass signals in a high-resolution mass spectrum that exhibit the specific mass shift corresponding to the deuterium (B1214612) label. mdpi.com This approach significantly simplifies the detection of biotransformation products against a high background of endogenous molecules. researchgate.netresearchgate.net

The primary metabolite of florfenicol across most species is florfenicol amine (FFA), formed through the hydrolysis of the amide bond. frontiersin.orgnih.govresearchgate.net The use of this compound, alongside a corresponding deuterated florfenicol amine standard (FFA-d3), has been explicitly documented for the simultaneous quantification of both the parent drug and this key metabolite in studies on donkeys. frontiersin.orgnih.gov In these studies, FFA was detected in plasma, urine, and feces, with a longer elimination half-life than the parent compound. frontiersin.orgresearchgate.net Beyond florfenicol amine, stable-isotope assisted screening has been used to identify numerous other transformation products of florfenicol in environmental matrices, revealing degradation pathways that include dechlorination, dehydration, defluorination, and sulfone reduction. researchgate.netresearchgate.net This methodology provides a comprehensive map of a drug's metabolic fate. researchgate.net

In Vivo Pharmacokinetic Studies in Livestock and Aquaculture Species

In Vitro Metabolic Pathway Characterization and Enzyme Kinetic Studies

In vitro systems, such as liver microsomes and recombinant enzymes, are used to investigate the specific metabolic pathways and enzymes responsible for a drug's biotransformation without the complexities of a whole organism. escholarship.org In these assays, this compound can be used as a tracer to monitor the formation of metabolites under controlled conditions. By incubating the deuterated compound with liver microsomes (which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s) and an appropriate cofactor system, researchers can identify the generated metabolites. mdpi.comescholarship.org

Further studies with a panel of specific recombinant enzymes can pinpoint exactly which enzyme isoforms are responsible for each metabolic step. escholarship.org This is crucial for understanding potential drug-drug interactions and inter-species variability in metabolism. Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined for each metabolic reaction. These values describe the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, providing quantitative insights into the efficiency of the metabolic pathways. While specific enzyme kinetic studies for this compound are not widely published, the methodologies are well-established for other veterinary drugs and are directly applicable. escholarship.org

Application in Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) models are sophisticated mathematical frameworks that simulate the ADME of a chemical in the body. escholarship.org These models integrate physiological parameters (e.g., blood flow rates, tissue volumes) with compound-specific data (e.g., tissue partitioning, metabolic rates) to predict drug concentrations in various tissues over time. escholarship.orgunimi.it

The development and validation of robust PBPK models for florfenicol in food-producing animals like cattle and swine are critical for predicting drug residue depletion and establishing appropriate withdrawal intervals. researchgate.netescholarship.org The accuracy of these models is highly dependent on the quality of the input pharmacokinetic data. researchgate.net Studies utilizing this compound as an internal standard provide the precise concentration-time data required to calibrate and evaluate PBPK models, ensuring that model predictions are reliable. escholarship.org For example, a generic PBPK modeling platform has been developed for drugs including florfenicol in cattle and swine, which uses such high-quality data to predict withdrawal intervals under various use scenarios. escholarship.org The use of stable isotopes like this compound is therefore a foundational element in creating these predictive tools that enhance food safety. escholarship.orgresearchgate.net

Environmental Fate and Transformation Studies Utilizing Ent Florfenicol D3

Tracking Environmental Persistence and Biodegradation Pathways of Florfenicol (B1672845) Analogues

The environmental persistence of florfenicol and its analogues is a key factor in assessing their potential long-term impact on ecosystems. Studies have shown that florfenicol's degradation in the environment is influenced by a variety of factors, including microbial activity and physicochemical conditions. encyclopedia.pub While florfenicol is somewhat resistant to degradation, it does undergo transformation. ijah.in The use of ent-Florfenicol-d3 allows researchers to distinguish the applied antibiotic from its naturally occurring counterparts and track its movement and breakdown over time.

Research indicates that microbial communities are significant drivers in the biodegradation of florfenicol. researchgate.net The persistence of florfenicol and its transformation products can vary significantly between different environmental compartments, such as soil and water. For instance, while some studies suggest that mechanisms like hydrolysis and photolysis may not be the primary degradation routes in aquatic environments, the role of microbial action in soil appears to be more pronounced. researchgate.netveterinarypharmacon.com The half-life of antibiotics in soil can range widely, from less than a day to several thousand days, depending on the compound and environmental conditions. encyclopedia.pub

The structural similarity of some transformation products to the parent florfenicol molecule raises concerns about their potential to retain antimicrobial activity. researchgate.net Therefore, understanding the complete biodegradation pathway is crucial for a comprehensive environmental risk assessment.

Stable-Isotope Assisted Non-Target Screening for the Identification of Transformation Products in Environmental Matrices

A primary challenge in studying the environmental fate of antibiotics is the identification of their transformation products (TPs) within complex matrices like soil and water. researchgate.net Stable-isotope assisted non-target screening has emerged as a highly effective technique to overcome this challenge. By using this compound in conjunction with high-resolution mass spectrometry (HRMS), researchers can efficiently screen for and identify metabolites. wayne.eduacs.org

This method relies on the unique isotopic signature created by the deuterated compound. The use of a mixture of non-labeled and deuterated florfenicol creates distinct "twin-ion" patterns in mass spectra, which allows for the ready identification of potential TPs. acs.org This approach significantly improves the efficiency and accuracy of identifying metabolites compared to traditional non-labeled methods, which can be time-consuming and prone to false positives. wayne.edu

In one notable study, stable-isotope assisted non-target screening was used to investigate the biodegradation products of florfenicol in soil. From thousands of mass features, researchers were able to prioritize 74 potential candidates. researchgate.net Further analysis led to the structural elucidation of 12 transformation products, nine of which were previously unreported. researchgate.net This demonstrates the power of using isotopically labeled compounds like this compound to uncover novel degradation pathways.

Transformation Product Identification using this compound
Total Mass Features Observed > 20,000
Potential Metabolite Candidates Identified 74
Structurally Elucidated Transformation Products 12
Newly Reported Transformation Products 9
Data sourced from a study on the degradation of florfenicol in soil using stable-isotope assisted non-target screening. researchgate.net

Investigation of Abiotic and Biotic Degradation Mechanisms in Soil and Aquatic Environments

The degradation of florfenicol in the environment is a result of both abiotic (non-biological) and biotic (biological) processes. While abiotic processes such as photolysis and hydrolysis can contribute to degradation, studies suggest that biotic mechanisms, particularly microbial degradation, play a more significant role. researchgate.netveterinarypharmacon.com The use of this compound has been instrumental in elucidating these complex degradation pathways in both soil and aquatic systems.

In soil environments, research has demonstrated that florfenicol undergoes several key transformations. researchgate.net A biodegradation map established through studies using isotopically labeled florfenicol includes processes such as amide hydrolysis, dechlorination, dehydration, defluorination, and sulfone reduction. researchgate.net For example, the hydrolysis of florfenicol to florfenicol amine has been reported. researchgate.net Some of these transformation products have also been detected in field soil samples where manure had been applied, indicating these degradation pathways occur under real-world conditions. researchgate.net

The following table summarizes the key degradation pathways of florfenicol identified through studies utilizing stable isotope labeling.

Degradation Pathway Description
Amide Hydrolysis The cleavage of the amide bond, often leading to the formation of florfenicol amine.
Dechlorination The removal of chlorine atoms from the florfenicol molecule.
Dehydration The loss of a water molecule.
Defluorination The removal of the fluorine atom, a key structural feature of florfenicol.
Sulfone Reduction The reduction of the methylsulfonyl group.
These degradation mechanisms were identified in soil biodegradation studies of florfenicol. researchgate.net

In aquatic environments, the fate of florfenicol and its transformation products is also of concern. ijah.in While florfenicol has a low potential for bioaccumulation, its water solubility means it tends to remain in the water column. ijah.in The transformation of florfenicol in aquatic systems can lead to various TPs, including florfenicol amine. ijah.in The continuous discharge of florfenicol into aquatic ecosystems can lead to the formation of a diverse range of these TPs, highlighting the importance of understanding their fate and potential ecological impact. ijah.inresearchgate.net

Stereochemical Research Aspects of Ent Florfenicol D3

Enantioselective Separation Techniques for Florfenicol (B1672845) and its Deuterated Analogues

The separation of florfenicol enantiomers, and by extension their deuterated analogues like ent-florfenicol-d3, is predominantly achieved through chiral chromatography. chromatographyonline.com High-performance liquid chromatography (HPLC) is the most widely documented technique, employing various chiral stationary phases (CSPs) to resolve the racemic mixture. researchgate.netmdpi.com The fundamental principle of these separations lies in the differential interaction between the enantiomers and the chiral selector in the stationary phase, leading to different retention times and thus, separation. eijppr.com

Several chromatographic modes have been successfully applied:

Normal-Phase Liquid Chromatography (NP-LC): This is a common approach for florfenicol enantioseparation. researchgate.nettandfonline.com Methods often use a mobile phase consisting of a non-polar solvent like n-hexane mixed with alcohol modifiers such as ethanol (B145695), methanol (B129727), or isopropanol. researchgate.nettandfonline.com The type and concentration of the alcohol modifier can significantly influence the separation factor (α) and resolution (Rs). researchgate.net For instance, while iso-propanol may be effective for related compounds, ethanol has been shown to be more favorable for the chiral separation of florfenicol on certain columns. researchgate.net

Reversed-Phase Liquid Chromatography (RP-LC): While less common than normal-phase for this specific application, reversed-phase methods have been developed. These strategies may involve derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on standard achiral columns like a C18 column. nih.gov Another approach uses specialized polysaccharide-based CSPs designed for compatibility with aqueous-organic mobile phases. researchgate.net

Supercritical Fluid Chromatography (SFC): More recently, ultra-performance convergence chromatography (UPC²), a form of SFC, has been established as a rapid, efficient, and environmentally friendly alternative to HPLC. cqvip.com This technique typically uses supercritical CO₂ as the main mobile phase component, mixed with a co-solvent like methanol, offering high separation efficiency in shorter analysis times. cqvip.com

The choice of technique often depends on the available equipment, the required scale of separation (analytical vs. preparative), and the specific goals of the analysis, such as routine quality control or high-sensitivity trace analysis. chromatographyonline.com

Methodologies for the Assessment of Enantiomeric Purity

Assessing the enantiomeric purity of florfenicol is crucial to ensure that the bulk drug substance primarily contains the active D-threo-enantiomer and that the level of the ent-florfenicol enantiomer is below a specified limit (e.g., ≤ 0.30%). tandfonline.comsolutionsforaqua.com The methodologies for this assessment are built upon the enantioselective separation techniques described previously, with an emphasis on validation and quantification.

A typical validated method for determining enantiomeric purity involves several key parameters:

Linearity: Establishing a linear relationship between the concentration of the enantiomeric impurity (ent-florfenicol) and the detector response (e.g., peak area). tandfonline.comcqvip.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the enantiomer that can be reliably detected and quantified. For florfenicol enantiomer analysis, LOQ values as low as 0.185 µg/mL have been reported using HPLC-UV. tandfonline.com A UPC² method reported an LOD of 2.0 mg/L. cqvip.com

Precision: Assessing the repeatability and reproducibility of the measurements, typically expressed as the relative standard deviation (RSD) of peak areas from multiple injections. tandfonline.comcqvip.com

Accuracy: Evaluating the closeness of the measured amount of the enantiomer to its true value, often determined through recovery studies by spiking the main component with known amounts of the enantiomeric impurity. tandfonline.comtandfonline.com Mean recovery values between 95.9% and 102.3% have been demonstrated in validated methods. tandfonline.com

Specificity: Ensuring that the method can unequivocally assess the enantiomer in the presence of other components, such as the main isomer and any other potential impurities. google.com

Detection is commonly performed using an ultraviolet (UV) detector, with monitoring at a wavelength where florfenicol absorbs strongly, such as 224 nm or 225 nm. tandfonline.comcqvip.com For higher sensitivity and confirmation, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be employed, which is particularly useful for trace-level analysis in complex matrices. researchgate.net

Development of Chiral Stationary Phases and Advanced Separation Strategies

The success of any chiral separation hinges on the selection of an appropriate chiral stationary phase (CSP). eijppr.com Research into CSPs for florfenicol has led to the successful application of several types, with polysaccharide-based and Pirkle-type columns being the most prominent.

Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs for separating a broad range of chiral compounds, including florfenicol. eijppr.comresearchgate.netphenomenex.com They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris-(3,5-dimethylphenylcarbamate), coated or immobilized onto a silica (B1680970) support. researchgate.netphenomenex.com

Chiralpak AD: A CSP based on amylose tris(3,5-dimethylphenylcarbamate), has been used effectively for florfenicol enantioseparation under normal-phase conditions. tandfonline.comtandfonline.com

Chiralcel OD-H: A CSP based on cellulose tris(3,5-dimethylphenylcarbamate). researchgate.net

Acquity Trefoil CEL2: A modern CSP used in UPC² methods, demonstrating high resolution for florfenicol enantiomers. cqvip.com

The chiral recognition mechanism of polysaccharide CSPs is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. eijppr.com The development of immobilized polysaccharide CSPs has been a significant advancement, as they are covalently bonded to the silica support. phenomenex.com This immobilization allows for the use of a wider range of solvents, including those that would damage traditional coated phases, thereby expanding the possibilities for method development and improving column robustness. phenomenex.com

Pirkle-Type CSPs: These "brush-type" phases are another important class. A method using a (S,S)-Whelk-O1 column, which is derived from 4-(3,5-dinitrobenzamido)tetrahydrophenanthrene, has been shown to provide excellent resolution (Rs = 3.94) for florfenicol enantiomers using a mobile phase of n-hexane/ethanol. researchgate.nettandfonline.com

Advanced Separation Strategies: The primary advanced strategy has been the move from traditional HPLC to ultra-high-performance techniques like UHPLC and UPC². These methods utilize columns with smaller particle sizes (e.g., 2.5 µm), which allows for faster analyses, higher resolution, and reduced solvent consumption. cqvip.commdpi.com A UPC² method, for example, achieved baseline separation of florfenicol enantiomers in under six minutes. cqvip.com

The table below summarizes examples of chromatographic conditions used for the successful enantioseparation of florfenicol.

Table 1: Examples of Chromatographic Systems for Florfenicol Enantioseparation

Technique Chiral Stationary Phase (CSP) Mobile Phase Detection Resolution (Rs) Reference
NP-HPLC Chiralpak-AD (250x4.6 mm) n-Hexane:Ethanol:Methanol (80:10:10, v/v/v) UV at 225 nm Not Specified tandfonline.com
NP-HPLC (S,S)-Whelk-O1 n-Hexane:Ethanol (90:10, v/v) Not Specified 3.94 researchgate.net
UPC² Acquity Trefoil CEL2 (150x3.0 mm, 2.5 µm) CO₂ and Methanol (gradient) UV at 224 nm Not Specified cqvip.com

Future Perspectives in Ent Florfenicol D3 Research

Emerging Analytical Technologies and Their Potential Integration

The precise analysis and quantification of deuterated compounds like ent-Florfenicol-d3 are paramount for their application as internal standards. While established methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard, emerging technologies promise enhanced sensitivity, resolution, and efficiency. resolvemass.cahilarispublisher.comwiseguyreports.com

Future integration of advanced analytical techniques will be crucial. Molecular Rotational Resonance (MRR) spectroscopy, for instance, is an emerging technique that can provide detailed information on the isotopic purity of deuterated drugs, a critical quality attribute. bvsalud.org This method offers the potential to distinguish between different isotopologues and isotopomers with high precision, which is a significant challenge for conventional methods. bvsalud.org

Another area of development is in chromatography. A known challenge with deuterated compounds is the 'chromatographic deuterium (B1214612) effect' (CDE), where deuterated analytes can elute at different times than their non-deuterated counterparts in reverse-phase chromatography. hilarispublisher.comacs.org Research into novel stationary phases and chromatographic conditions, such as the use of pentafluorophenyl (PFP) columns, is underway to minimize this effect, ensuring more accurate co-elution and quantification. acs.org

Continuous flow systems also represent a technological advancement applicable to the synthesis and analysis of deuterated compounds. thalesnano.com These systems allow for precise control over reaction conditions, which can be beneficial for deuteration reactions that often require specific catalysts and conditions. thalesnano.comnih.gov

Table 1: Comparison of Analytical Technologies for Deuterated Compounds

TechnologyPrincipleApplication for this compoundFuture Potential
LC-MS/MS Separation by chromatography followed by mass-to-charge ratio detection. hilarispublisher.comPrimary tool for quantification using this compound as an internal standard. resolvemass.caDevelopment of new columns and methods to mitigate the chromatographic deuterium effect (CDE). acs.org
qNMR Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a standard. wiseguyreports.comDetermination of concentration and isotopic purity.Increased use in routine quality control for deuterated standards. wiseguyreports.com
MRR Measures the rotational transitions of molecules in the gas phase. bvsalud.orgHigh-precision analysis of deuterium isotopic purity and structure. bvsalud.orgCould become a reference method for characterizing isotopologues and isotopomers. bvsalud.org
Continuous Flow Systems Chemical reactions are run in a continuously flowing stream. thalesnano.comPotential for streamlined and controlled synthesis of this compound. nih.govIntegration with online analytical techniques for real-time monitoring of synthesis.

Advanced Applications in Systems Pharmacology and Omics Research (e.g., Metabolomics, Lipidomics)

The use of stable isotope-labeled internal standards is fundamental to quantitative metabolomics and other omics disciplines. resolvemass.canih.gov this compound, as a deuterated standard, is ideally suited for these applications, where it helps to correct for variations in sample preparation and ionization efficiency in mass spectrometry. resolvemass.ca

In systems pharmacology, understanding the complete picture of a drug's interaction with a biological system is key. While florfenicol's primary mechanism is known, the broader metabolic consequences are a field for deeper investigation. Using this compound in conjunction with its non-deuterated counterpart allows for precise tracking and quantification of the parent drug and its metabolites in complex biological matrices like plasma or tissue. resolvemass.camedchemexpress.com

The future of omics research lies in achieving more accurate and comprehensive absolute quantification of metabolites. nih.gov Chemical isotope labeling (CIL) is a powerful strategy in which a deuterium-labeled tag is attached to target metabolites, allowing for sensitive and accurate quantification by LC-MS. acs.orgnih.gov While this compound itself is a standard, the principles of its use are central to these advanced quantitative methods. Research using deuterated standards like this compound contributes to building more robust workflows for biomarker discovery in various diseases. acs.orgnih.gov For example, quantitative metabolomics, enabled by such standards, is increasingly used to identify metabolic dysregulation in conditions like metabolic-associated steatohepatitis (MASH). acs.org

Table 2: Applications of Deuterated Standards in Omics

Omics FieldApplicationRole of this compound (as an exemplar standard)
Metabolomics Absolute quantification of metabolites in biological samples. nih.govServes as an internal standard to normalize data and improve quantitative accuracy. resolvemass.caresearchgate.net
Lipidomics Analysis of the complete lipid profile within a cell, tissue, or organism.Can be used in methods developed for quantifying lipid-soluble drugs or their metabolites.
Systems Pharmacology Elucidating drug metabolism and pharmacokinetic pathways. thalesnano.comEnables precise tracking of florfenicol's absorption, distribution, metabolism, and excretion (ADME). medchemexpress.commedchemexpress.com
Biomarker Discovery Identifying molecules that indicate a specific biological state or disease. acs.orgnih.govEssential for the validation of quantitative assays for potential biomarkers.

Innovation in Synthetic Strategies for Deuterated and Chiral Pharmaceutical Precursors

The synthesis of a molecule like this compound is challenging, requiring both stereochemical control (to obtain the correct enantiomer) and regioselective deuterium incorporation. Advances in synthetic organic chemistry are critical for producing such complex molecules efficiently and economically. pharmtech.comfrontiersin.org

A major area of innovation is in catalytic asymmetric synthesis. nih.govfrontiersin.org Researchers are developing novel chiral catalysts, including those based on transition metals like iridium, rhodium, and copper, to facilitate the enantioselective synthesis of drug precursors. nih.govacs.org For deuterated compounds, methods like catalytic hydrogen-deuterium (H-D) exchange using deuterium oxide (D₂O) as a safe and inexpensive deuterium source are gaining prominence. resolvemass.canih.gov

Furthermore, combining catalytic H-D exchange with asymmetric reactions, such as 1,3-dipolar cycloadditions, allows for the construction of chiral, deuterated heterocyclic structures, which are common motifs in pharmaceuticals. nih.gov Another innovative approach is "Deuterium-Enabled Chiral Switching" (DECS), where deuterium incorporation at a stereocenter can stabilize it against racemization, allowing for the isolation of a single, stable enantiomer from a previously unstable racemic mixture. acs.orgmdpi.com

The development of continuous flow systems for hydrogenation and deuteration reactions is also a significant step forward, offering better control, safety, and scalability compared to traditional batch processes. thalesnano.comfrontiersin.org These innovations not only make the synthesis of specific compounds like this compound more feasible but also drive the broader field of chiral and deuterated drug development. frontiersin.org

Q & A

Basic: What are the established protocols for synthesizing and characterizing ent-Florfenicol-d3?

Methodological Answer:
Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) using deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98%) and molecular integrity . For reproducibility, document reaction conditions (e.g., temperature, solvent purity) and validate against non-deuterated Florfenicol controls .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is preferred due to its sensitivity in detecting deuterated isotopes. Key parameters:

  • Column : C18 reverse-phase for separation.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Calibration : Use deuterated internal standards (e.g., Florfenicol-d5) to correct matrix effects . Validate methods per ICH guidelines for accuracy (recovery ≥85%) and precision (RSD <15%) .

Basic: How does this compound stability vary under different storage and experimental conditions?

Methodological Answer:
Stability studies should assess:

  • Temperature : -80°C for long-term storage; avoid freeze-thaw cycles.
  • pH : Stability in biological buffers (pH 6–8) using accelerated degradation studies.
  • Light exposure : Protect from UV light to prevent photodegradation. Monitor via HPLC-UV at 225 nm . Publish degradation kinetics (e.g., half-life) to guide experimental timelines .

Advanced: What are the deuterium isotope effects (DIEs) of this compound on pharmacokinetic parameters?

Methodological Answer:
DIEs influence metabolic rates and binding affinity. For example:

  • CYP450 metabolism : Compare metabolic clearance (CL) of deuterated vs. non-deuterated forms using in vitro liver microsomes.
  • Binding assays : Use surface plasmon resonance (SPR) to measure KD shifts caused by deuterium . Report isotopic effects as % change in CL or KD, contextualized with literature on deuterated antibiotics .

Advanced: How can this compound elucidate metabolic pathways in complex biological systems?

Methodological Answer:
Deuterated tracers enable precise tracking via:

  • Stable isotope labeling : Administer this compound in vivo and analyze metabolites (e.g., florfenicol amine) using high-resolution MS .
  • Pathway mapping : Integrate with computational tools (e.g., MetaboAnalyst) to identify dominant metabolic routes . Address isotopic interference by comparing fragmentation patterns with non-deuterated analogs .

Advanced: How to resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer:
Contradictions often stem from:

  • Sample preparation : Differences in extraction efficiency (e.g., protein precipitation vs. solid-phase extraction).
  • Instrumental variance : Calibrate MS detectors using NIST-traceable standards.
  • Statistical rigor : Apply meta-analysis to pooled data, testing for heterogeneity (I² statistic) . Replicate studies in independent labs to confirm findings .

Comparative: How do reactivity and stability of this compound differ from non-deuterated Florfenicol?

Methodological Answer:
Design accelerated stress tests :

  • Oxidative conditions : Compare degradation rates under H₂O₂ exposure.
  • Enzymatic hydrolysis : Use esterases to assess deuterium’s protective effect.
    Quantify differences via kinetic modeling (e.g., Arrhenius plots) and report confidence intervals .

Methodological: What are best practices for designing dose-response studies with this compound?

Methodological Answer:

  • Dose range : Determine via pilot studies using logarithmic spacing.
  • Controls : Include vehicle controls and non-deuterated Florfenicol.
  • Endpoint selection : Use pharmacodynamic markers (e.g., bacterial inhibition zones) aligned with clinical thresholds . Power calculations (α=0.05, β=0.2) ensure statistical validity .

Data Management: How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

Methodological Answer:

  • Repositories : Deposit raw spectra (NMR, MS) in Chemotion or RADAR4Chem .
  • Metadata : Include synthesis protocols, instrument settings, and QC criteria.
  • Standards : Adopt ISA-Tab format for experimental descriptions .

Literature Review: What strategies optimize retrieval of high-quality studies on this compound?

Methodological Answer:

  • Search terms : Use Boolean operators (e.g., "this compound" AND "deuterium isotope effect") in PubMed/Scopus.
  • Filters : Limit to peer-reviewed journals and studies with ≥5 replicates.
  • Critical appraisal : Evaluate methodological rigor using tools like GRADE for experimental studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.